2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride
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Overview
Description
2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride is a chemical compound with the molecular formula C19H27ClN2O5S. It is known for its applications in the pharmaceutical industry, particularly as an impurity reference standard for tamsulosin hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride involves several steps. The starting materials typically include 2-methoxybenzenesulfonamide and 2-(2-methoxyphenoxy)ethylamine. The reaction proceeds through a series of steps including alkylation, sulfonation, and amination under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride is used in various scientific research applications:
Chemistry: As a reference standard for analytical methods and impurity profiling.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As an impurity standard in the quality control of tamsulosin hydrochloride, a drug used to treat benign prostatic hyperplasia.
Industry: In the development and validation of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride involves its interaction with specific molecular targets. It acts as an impurity in tamsulosin hydrochloride, affecting the drug’s purity and efficacy. The compound may interact with alpha-1 adrenergic receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin Hydrochloride: The parent compound, used to treat benign prostatic hyperplasia.
2-Methoxybenzenesulfonamide: A precursor in the synthesis of the compound.
2-(2-Methoxyphenoxy)ethylamine: Another precursor used in the synthesis.
Uniqueness
2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride is unique due to its specific structure and role as an impurity reference standard. Its presence in pharmaceutical formulations requires careful monitoring to ensure drug safety and efficacy .
Properties
IUPAC Name |
2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S.ClH/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23;/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23);1H/t14-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZZLJTGVGLAO-PFEQFJNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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